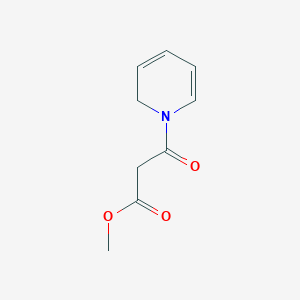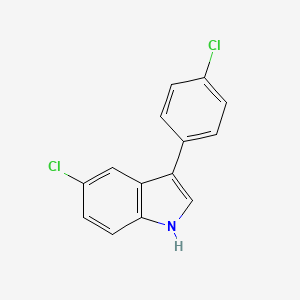
5-Chloro-3-(4-chlorophenyl)-1H-indole
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This would involve detailing the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, spectral data (NMR, IR, Mass spec), and any other relevant physical or chemical properties.Scientific Research Applications
Synthesis and Structural Analysis
A study by Tariq et al. (2020) focused on the synthesis and characterization of novel indole derivatives, including compounds closely related to 5-Chloro-3-(4-chlorophenyl)-1H-indole. Through spectroscopic and density functional theory (DFT) studies, these derivatives were analyzed for their structural properties, showcasing their potential in nonlinear optical (NLO) applications. The research provides insights into the molecular structure and electronic properties, indicating the suitability of these compounds for high-tech applications due to their fine NLO properties (Tariq et al., 2020).
Biological Activity
Another dimension of research focuses on the biological activities associated with indole derivatives. Although the specific compound 5-Chloro-3-(4-chlorophenyl)-1H-indole is not directly mentioned, related studies highlight the importance of the indole nucleus in pharmaceutical development. For instance, Geetha et al. (2019) synthesized indole derivatives and explored their structural characteristics, hinting at potential anti-tumor and anti-inflammatory activities. This study emphasizes the diverse biological properties that indole derivatives can offer, suggesting avenues for further research into their application in drug discovery (Geetha et al., 2019).
Anticancer and Antibacterial Applications
Research on 3-thiocyanato-1H-indoles, with structural similarities to 5-Chloro-3-(4-chlorophenyl)-1H-indole, has shown promising anticancer activities. Fortes et al. (2016) evaluated the antiproliferative activity of a series of indole derivatives against various human cancer cell lines, finding several compounds with significant potency. This highlights the potential of indole-based compounds in the development of novel anticancer therapies (Fortes et al., 2016).
Tanitame et al. (2005) explored the antibacterial activity of indole derivatives as DNA gyrase inhibitors, demonstrating their effectiveness against quinolone-resistant bacterial strains. This suggests that indole derivatives, including those structurally related to 5-Chloro-3-(4-chlorophenyl)-1H-indole, could serve as a basis for developing new antibacterial agents (Tanitame et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYQPGQWRCOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chlorophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)
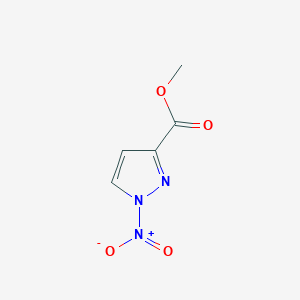
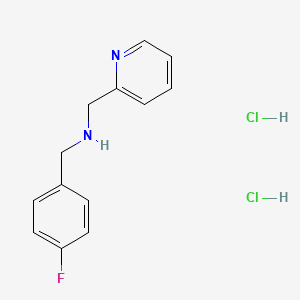

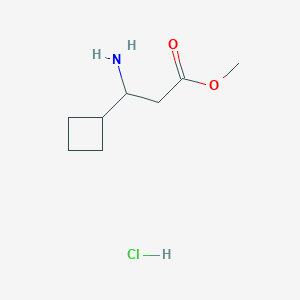
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
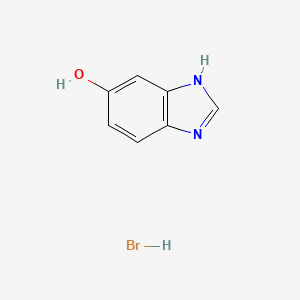
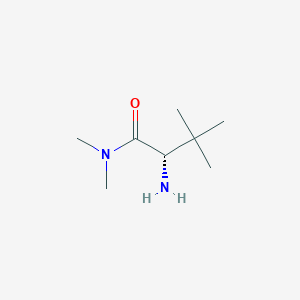
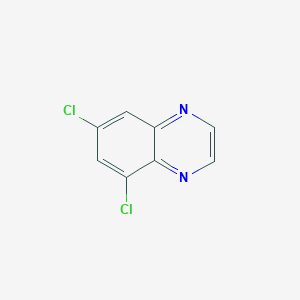

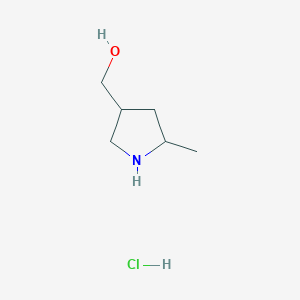
![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/structure/B3113880.png)
